Methyl 3-methoxy-5-(methylaminomethyl)benzoate
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Overview
Description
Methyl 3-methoxy-5-(methylaminomethyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a methylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-(methylaminomethyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-methylbenzoate, followed by reduction to form the corresponding amine. The amine is then subjected to methylation and methoxylation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-(methylaminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylaminomethyl group to a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used.
Substitution: Reagents like nitric acid for nitration and aluminum chloride for Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-methoxy-5-(methylaminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 3-methoxy-5-(methylaminomethyl)benzoate exerts its effects involves interactions with specific molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxybenzoate: Lacks the methylaminomethyl group, making it less reactive in certain chemical reactions.
Methyl 3-amino-5-methoxybenzoate: Contains an amino group instead of a methylaminomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 3-methoxy-5-(methylaminomethyl)benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential biological activity, distinguishing it from similar compounds .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-methoxy-5-(methylaminomethyl)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-12-7-8-4-9(11(13)15-3)6-10(5-8)14-2/h4-6,12H,7H2,1-3H3 |
InChI Key |
KAQCLAALVBCMHY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
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